2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride
CAS No.: 2866355-68-0
Cat. No.: VC12009244
Molecular Formula: C7H10ClF3N2S
Molecular Weight: 246.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866355-68-0 |
|---|---|
| Molecular Formula | C7H10ClF3N2S |
| Molecular Weight | 246.68 g/mol |
| IUPAC Name | 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H9F3N2S.ClH/c1-6(2,11)5-12-4(3-13-5)7(8,9)10;/h3H,11H2,1-2H3;1H |
| Standard InChI Key | ITWCGNWWGJBMSD-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl |
| Canonical SMILES | CC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride, reflects its structural components:
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A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 4-position with a trifluoromethyl group ().
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A propan-2-amine group () attached to the 2-position of the thiazole.
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A hydrochloride salt formed via protonation of the amine group.
The molecular formula confirms the presence of one chlorine atom from the hydrochloride counterion.
Physicochemical Properties
Key properties include:
The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, making it suitable for biological testing.
Synthesis and Manufacturing
Synthetic Routes
The parent amine, 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine, is typically synthesized before conversion to the hydrochloride salt.
Thiazole Ring Formation
A common approach involves Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For example:
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4-(Trifluoromethyl)thiazol-2-amine (CAS 349-49-5) is prepared via cyclization of thiourea with 3-bromo-1,1,1-trifluoropropan-2-one .
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Subsequent alkylation with 2-bromopropane introduces the propan-2-amine moiety.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol), yielding the hydrochloride salt through protonation of the amine group.
Optimization and Yield
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Patent Literature: A 2024 procedure reports a 79% yield for the parent thiazole intermediate using a Pd-catalyzed coupling reaction .
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Challenges: Steric hindrance from the tertiary amine and electron-withdrawing group may necessitate elevated temperatures (70–110°C) and prolonged reaction times .
Applications in Pharmaceutical Research
Drug Discovery Intermediate
The compound’s structure aligns with motifs found in kinase inhibitors and antimicrobial agents. For example:
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Imidazo[1,2-a]pyridine derivatives (structurally analogous) show activity against bacterial pathogens .
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The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, as seen in antiviral drug candidates .
Recent Advances and Future Directions
Innovations in Synthesis
A 2024 patent (WO2024/123997A1) describes a flow chemistry approach to synthesize the parent amine with 90% yield, reducing reaction time from 12 h to 2 h .
Targeted Therapeutic Applications
Ongoing research explores its use in:
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Oncology: As a CDK4/6 inhibitor analog for breast cancer therapy.
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Neurology: Modulation of NMDA receptors for neurodegenerative diseases.
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